molecular formula C16H13F6N3O B2989960 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1171455-19-8

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2989960
CAS No.: 1171455-19-8
M. Wt: 377.29
InChI Key: CCLGMDDSSLBRAM-UHFFFAOYSA-N
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Description

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F6N3O and its molecular weight is 377.29. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N3O/c1-25-13(11-3-2-4-12(11)24-25)23-14(26)8-5-9(15(17,18)19)7-10(6-8)16(20,21)22/h5-7H,2-4H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLGMDDSSLBRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. The unique bicyclic structure of this compound, which incorporates a pyrazole moiety fused with a cyclopentane ring, enhances its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide is C15H14F6N2O. Its structural features include:

  • Bicyclic System : The presence of a cyclopentane ring fused with a pyrazole.
  • Trifluoromethyl Groups : These groups are known to enhance lipophilicity and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight350.28 g/mol
CAS NumberNot specified
IUPAC NameN-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide

Antimicrobial Properties

Research indicates that derivatives of compounds similar to N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide exhibit significant antimicrobial activity. For instance:

  • Inhibition of Acetylcholinesterase (AChE) : Studies have shown that related compounds can inhibit AChE with IC50 values ranging from 27.04 µM to 106.75 µM .
  • Antibacterial Activity : Compounds in this class have been evaluated against Mycobacterium tuberculosis and other pathogens with varying degrees of effectiveness .

Antitumor Activity

The potential antitumor effects of this compound have been explored through various in vitro studies. It has been suggested that the trifluoromethyl groups may contribute to enhanced interaction with biological targets involved in cancer pathways.

The proposed mechanism involves non-covalent interactions with target proteins. Molecular docking studies indicate that these compounds may bind effectively to active sites on enzymes or receptors involved in disease processes .

Case Studies

  • Study on AChE Inhibition : A study evaluated several derivatives for their ability to inhibit AChE and BuChE. The most potent inhibitors were found to be structurally similar to our compound of interest .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties against Mycobacterium species and reported minimum inhibitory concentrations (MICs) that highlight the efficacy of related compounds .

Table 2: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effect
AntimicrobialN-Alkyl derivativesModerate inhibition of AChE
AntitumorPhenylacetamido-pyrazolesPotential cytotoxicity
Enzyme InhibitionVarious benzamide derivativesIC50 values ranging from 27.04 µM to 106.75 µM

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